molecular formula C9H16ClF2N B2975046 3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2089258-35-3

3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B2975046
CAS No.: 2089258-35-3
M. Wt: 211.68
InChI Key: UMGOZZHLGPDCPH-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride is a synthetic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the difluoroethyl group and the azabicyclo[3.2.1]octane core makes it a versatile molecule for studying biological interactions and developing new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps:

    Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of functional group transformations to introduce the nitrogen atom.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the difluoroethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly those targeting the central nervous system.

    Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The difluoroethyl group can enhance binding affinity and selectivity, while the azabicyclo[3.2.1]octane core provides structural rigidity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane: The free base form without the hydrochloride.

    8-Azabicyclo[3.2.1]octane Derivatives: Compounds with different substituents on the azabicyclo[3.2.1]octane core.

    Difluoroethyl-Substituted Compounds: Molecules with the difluoroethyl group attached to different cores.

Uniqueness

3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its combination of the difluoroethyl group and the azabicyclo[3.2.1]octane core. This combination provides distinct physicochemical properties and biological activities that are not observed in other similar compounds.

Properties

IUPAC Name

3-(2,2-difluoroethyl)-8-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N.ClH/c10-9(11)5-6-3-7-1-2-8(4-6)12-7;/h6-9,12H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGOZZHLGPDCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089258-35-3
Record name 3-(2,2-difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride
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